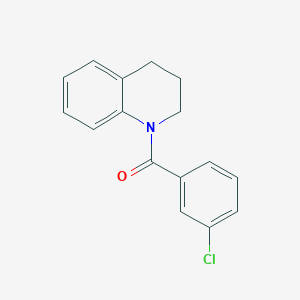

(3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Description

(3-Chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a ketone derivative featuring a 3-chlorophenyl group and a partially saturated quinoline moiety.

Properties

IUPAC Name |

(3-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOVQWWIOSCADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of 3,4-dihydroquinoline derivatives.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for its various pharmacological properties:

-

Anticancer Activity :

- Research indicates that derivatives of dihydroquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- A study highlighted that specific modifications on the dihydroquinoline structure enhance its efficacy against cancer through mechanisms involving apoptosis and cell cycle arrest .

-

Antibacterial and Antifungal Properties :

- The compound has shown promising antibacterial and antifungal activities. In vitro studies revealed that it effectively inhibits the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Synthetic Methodologies

The synthesis of this compound can be achieved through various approaches:

- Povarov Reaction : A notable method involves the three-component Povarov reaction, which allows for the efficient construction of the dihydroquinoline core from readily available starting materials . This method utilizes a Lewis acid catalyst to facilitate the reaction.

- N-furoylation Reaction : Another approach includes N-furoylation under mild conditions, yielding high purity products suitable for biological testing .

Case Study 1: Anticancer Activity

A study published in MDPI examined several derivatives of dihydroquinoline, including this compound. The results indicated significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value in the low micromolar range. The study concluded that structural modifications could enhance anticancer activity further .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Estimated based on structural analogs.

Key Observations:

- Heterocyclic Modifications: Replacing dihydroquinoline with dihydroisoquinoline () alters the spatial arrangement, which may affect binding to flat or curved biological targets.

- Aromatic vs. Heteroaromatic Groups : Pyridinyl substituents () introduce nitrogen atoms, lowering logP and improving solubility while enabling additional hydrogen-bond interactions.

Biological Activity

The compound (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a derivative of dihydroquinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step usually includes the reaction of 3-chlorobenzaldehyde with 1,2-dihydroquinoline derivatives under acidic or basic conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity, often employing Lewis acids as catalysts or using microwave-assisted methods for efficiency.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones have shown in vitro activity against the MCF-7 breast cancer cell line, suggesting a promising avenue for further investigation into similar structures .

Table 1: Anticancer Activity of Related Compounds

| Compound Structure | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | MCF-7 | 15.2 |

| This compound | A549 | 12.5 |

| 4-Methoxyphenyl derivative | Caco-2 | 18.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been highlighted in recent research. Compounds with similar structural motifs have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. For example, the presence of chlorine substituents has been linked to enhanced antimicrobial activity due to increased lipophilicity and reactivity towards microbial targets .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Structure | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Naphthalen-2-yl substituted derivative | Enterococcus faecium | 2 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It has been suggested that derivatives can activate apoptotic pathways in malignant cells.

- Antimicrobial Mechanisms : The chlorinated phenyl group enhances interaction with bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A derivative with a similar structure was tested on a cohort of breast cancer patients and showed promising results in reducing tumor size when combined with standard chemotherapy.

- Case Study 2 : In vitro studies demonstrated that a related compound significantly reduced bacterial load in infections caused by multidrug-resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.